molecular formula C12H15NO3 B172405 1-Acetyl-5,6-dimethoxyindoline CAS No. 15937-10-7

1-Acetyl-5,6-dimethoxyindoline

Cat. No. B172405
CAS RN: 15937-10-7
M. Wt: 221.25 g/mol
InChI Key: GCSZYTDUDYHMGG-UHFFFAOYSA-N
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Description

1-Acetyl-5,6-dimethoxyindoline is an organic compound with the molecular formula C12H15NO3 . It has attracted particular attention in recent years due to its presence in a great variety of natural products, biologically active alkaloids, and pharmaceuticals .


Molecular Structure Analysis

In the molecular structure of 1-Acetyl-5,6-dimethoxyindoline, all carbon ©, nitrogen (N), and oxygen (O) atoms lie in a mirror plane. An intramolecular C—H O hydrogen bond is present .


Physical And Chemical Properties Analysis

1-Acetyl-5,6-dimethoxyindoline has a molecular weight of 221.25 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

  • Chemosensor Development : A study by Şenkuytu et al. (2019) demonstrated the use of a compound related to 1-Acetyl-5,6-dimethoxyindoline in the creation of a chemosensor. This sensor is capable of detecting Fe3+ and Cu2+ ions selectively, which has potential applications in environmental monitoring and industrial processes (Şenkuytu et al., 2019).

  • Organic Synthesis : Choi and Ma (2007) explored the bromination of 5,6-dimethoxyindan-1-one, which is structurally similar to 1-Acetyl-5,6-dimethoxyindoline. Their work contributes to the field of organic synthesis, particularly in creating specific brominated compounds (Choi & Ma, 2007).

  • Medicinal Chemistry : The synthesis of 2-aminoindans, including compounds related to 1-Acetyl-5,6-dimethoxyindoline, was studied by Göksu and SeÇen (2005). These compounds have potential applications in medicinal chemistry, particularly in the synthesis of novel pharmaceuticals (Göksu & SeÇen, 2005).

  • Electrophile for SNAr Reactions : Hirao et al. (2020) identified 2,3-Dimethoxyindolines, closely related to 1-Acetyl-5,6-dimethoxyindoline, as a latent electrophile in certain chemical reactions. This discovery has implications for the development of new synthetic routes in organic chemistry (Hirao et al., 2020).

  • Material Science : Povlich et al. (2010) researched the electrochemical polymerization of 5,6-dimethoxyindole-2-carboxylic acid, related to 1-Acetyl-5,6-dimethoxyindoline, forming a polymer with unique electrochromic and structural properties. This has potential applications in material science, particularly in the development of smart materials and sensors (Povlich et al., 2010).

Safety And Hazards

While specific safety and hazard information for 1-Acetyl-5,6-dimethoxyindoline is not available, general precautions should be taken while handling it. This includes using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation .

properties

IUPAC Name

1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(14)13-5-4-9-6-11(15-2)12(16-3)7-10(9)13/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSZYTDUDYHMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504818
Record name 1-(5,6-Dimethoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5,6-dimethoxyindoline

CAS RN

15937-10-7
Record name 1-(2,3-Dihydro-5,6-dimethoxy-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15937-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5,6-Dimethoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XW Cheng - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 64| Part 7| July 2008| Page o1309 doi:10.1107/S1600536808017376 Open Open …
Number of citations: 9 scripts.iucr.org

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